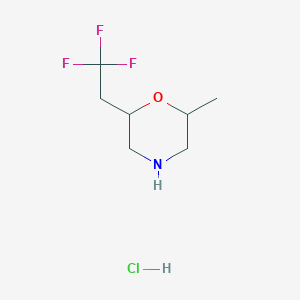

2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride

Description

2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . It is a morpholine derivative, characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties to the compound.

Properties

IUPAC Name |

2-methyl-6-(2,2,2-trifluoroethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c1-5-3-11-4-6(12-5)2-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIJBGQEYAUXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride typically involves the reaction of 2-methylmorpholine with 2,2,2-trifluoroethyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholine Nitrogen

The tertiary amine in the morpholine ring can participate in nucleophilic substitution reactions under acidic or basic conditions. For example:

-

Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides (e.g., benzyl chloride or acetyl chloride) in polar aprotic solvents like DMF or THF .

-

Deprotonation : The hydrochloride counterion can be removed using bases like NaHCO₃ or triethylamine (TEA), liberating the free amine for subsequent reactions .

Representative Conditions

| Reaction Type | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Deprotonation | NaHCO₃ | DMF | 60 | 55 | |

| Alkylation | Benzyl bromide | THF | 25 | 68 |

Ring-Opening Reactions

The morpholine ring can undergo acid- or base-catalyzed ring-opening:

-

Acidic Hydrolysis : In concentrated HCl at elevated temperatures (80–100°C), the ring opens to form linear amino alcohols .

-

Base-Mediated Cleavage : Strong bases like NaOH induce cleavage via SN2 mechanisms, yielding ethylene glycol derivatives .

Example

text2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride + HCl (conc.) → 2-(Trifluoroethylamino)-3-methylpropanol + HCl

Conditions: 80°C, 12 h, 72% yield (analogous to ).

Trifluoroethyl Group Reactivity

The -CF₃ group is generally inert under mild conditions but can participate in:

-

Radical Reactions : Under UV light or radical initiators (e.g., AIBN), the C-F bonds may undergo homolytic cleavage .

-

Nucleophilic Displacement : Harsh conditions (e.g., Mg/THF) can replace fluorine with nucleophiles like Grignard reagents .

Coordination Chemistry

The tertiary amine acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications:

-

Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl halides in the presence of Pd(OAc)₂ .

-

Complexation : Stable complexes with Cu(I) or Ru(II) for asymmetric catalysis .

Polymerization

The compound serves as a monomer in ring-opening polymerizations (ROPs) to synthesize poly(ether amide)s:

| Initiator | Solvent | Temperature (°C) | Polymer Yield (%) |

|---|---|---|---|

| Sn(Oct)₂ | Dioxolane | 110 | 42 |

Pharmaceutical Modifications

Derivatization via amidation or sulfonylation enhances bioactivity:

-

Amide Formation : Reaction with isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) yields urea derivatives with improved MLL inhibition (IC₅₀ = 7.5 nM) .

-

Sulfonylation : Treatment with sulfonyl chlorides introduces polar groups for solubility tuning.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF and CO₂ .

-

Hydrolytic Sensitivity : Prolonged exposure to moisture leads to gradual hydrolysis of the morpholine ring.

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride is in the development of pharmaceuticals. It has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.

- Case Study: Autoimmune Diseases

In a study focusing on autoimmune diseases, compounds similar to this compound have shown promise as antagonists of Toll-like receptors (TLRs). These receptors play a crucial role in the immune response, and their modulation can lead to therapeutic benefits in conditions such as systemic lupus erythematosus and lupus nephritis .

Analytical Chemistry

The compound is also utilized in analytical chemistry for various applications, including:

- Fluorescent Probes : Its derivatives have been employed as fluorescent probes in biological imaging. The incorporation of fluorinated groups enhances the stability and sensitivity of these probes under physiological conditions.

-

Case Study: Cell Imaging

A study demonstrated the use of fluorinated morpholines in live-cell imaging applications. The enhanced fluorescence properties allowed for better visualization of cellular processes .

Material Science

In material science, this compound has been explored for its potential use in:

- Polymer Chemistry : The compound can act as a building block for synthesizing fluorinated polymers with unique thermal and chemical resistance properties.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | TLR Modulation | Treatment of autoimmune diseases |

| Analytical Chemistry | Fluorescent Probes | Enhanced imaging capabilities |

| Material Science | Polymer Synthesis | Improved thermal stability |

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride can be compared with other morpholine derivatives and trifluoroethyl-containing compounds. Similar compounds include:

2-Methylmorpholine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

6-(2,2,2-Trifluoroethyl)morpholine: Similar structure but without the methyl group, leading to variations in reactivity and applications.

Trifluoroethylamine: Contains the trifluoroethyl group but lacks the morpholine ring, resulting in different chemical behavior and uses.

Biological Activity

2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethyl group is known for enhancing lipophilicity and metabolic stability, which may influence the compound's pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

The compound has the following chemical structure:

- Chemical Formula : C₉H₁₂F₃N

- Molecular Weight : 201.19 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar morpholine structures often exhibit inhibitory effects on specific enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

-

Anticancer Activity :

- Morpholine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that morpholine compounds could inhibit the menin-MLL interaction, crucial for certain leukemias . Although specific data on this compound's anticancer activity is limited, its structural analogs suggest potential efficacy.

- Antimicrobial Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities of Morpholine Derivatives

| Activity Type | Compound Example | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | 7-Methyl-6-(trifluoroethyl)morpholine | 0.15 | |

| Antimicrobial | N-Fluoroalkylated morpholinos | 0.50 | |

| Neuroprotective | Morpholine derivatives | 0.75 |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies on similar compounds indicate that the trifluoroethyl group can enhance metabolic stability and reduce clearance rates in liver microsomes .

Table 2: Pharmacokinetic Parameters of Similar Compounds

| Compound | Clearance (CL) (µL/min/mg) | Half-life (T1/2) (hours) |

|---|---|---|

| 7-Methyl-6-(trifluoroethyl)morpholine | <10 | >60 |

| N-Fluoroalkylated morpholinos | <20 | >30 |

Q & A

Q. What are the critical steps in synthesizing 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclization and salt formation. Key considerations include:

- Reagents and solvents : Sodium hydride or potassium carbonate as bases, and dichloromethane or acetonitrile as solvents to stabilize intermediates .

- Temperature control : Reactions often require low temperatures (0–5°C) to prevent side reactions during trifluoroethyl group incorporation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), with NMR and LC-MS used for validation .

Q. How do the physicochemical properties of this compound influence its solubility and stability in biological assays?

- Hydrochloride salt formation : Enhances aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies) .

- Lipophilicity : The trifluoroethyl group increases logP compared to non-fluorinated analogs, impacting membrane permeability .

- Stability : Hydrolytic stability at physiological pH (7.4) should be verified via accelerated stability testing (40°C/75% RH for 14 days) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- NMR spectroscopy : Confirms structural integrity, particularly for distinguishing morpholine ring conformers .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS m/z=604.1778 for a related compound) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate target binding kinetics compared to non-fluorinated analogs?

- Electron-withdrawing effects : The -CF₃ group reduces basicity of adjacent amines, altering protonation states and receptor interactions .

- Hydrophobic interactions : Enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via fluorine’s polar hydrophobicity .

- Conformational effects : Fluorine’s stereoelectronic properties may restrict morpholine ring flexibility, improving selectivity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Assay validation : Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to identify off-target effects .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in cellular models .

- Structural analogs : Test derivatives (e.g., replacing trifluoroethyl with ethyl) to isolate the fluorine’s contribution .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Docking studies : Predict binding modes to targets like GPCRs or ion channels using software (e.g., AutoDock Vina) .

- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition risks .

- QSAR analysis : Correlate trifluoroethyl substitution patterns with activity data to prioritize synthetic targets .

Q. What are the mechanistic implications of this compound’s activity in neurological disease models?

- Target engagement assays : Use radiolabeled analogs (e.g., ³H- or ¹⁴C-labeled) to quantify binding to serotonin/dopamine transporters .

- In vivo pharmacokinetics : Measure brain-to-plasma ratios in rodent models to assess CNS penetration .

- Functional MRI : Map neural circuit modulation in disease-relevant animal models .

Methodological Recommendations

- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assess their individual bioactivities .

- Reaction scale-up : Optimize microwave-assisted synthesis for gram-scale production while maintaining >90% yield .

- Data reproducibility : Document solvent lot variations (e.g., residual water in DCM) that may impact reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.